molecular formula C16H15N3O3S B14992908 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992908
M. Wt: 329.4 g/mol
InChI Key: FLVMCULDOQPULV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-4-13-18-19-16(23-13)17-15(21)12-7-11(20)10-6-8(2)5-9(3)14(10)22-12/h5-7H,4H2,1-3H3,(H,17,19,21)

InChI Key

FLVMCULDOQPULV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(ethylthio)benzamide
  • N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the thiadiazole and chromene moieties. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that integrates a thiadiazole moiety with a chromene structure. This combination is expected to yield diverse biological activities due to the unique properties of both structural components.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The thiadiazole ring is known for its antimicrobial , antifungal , and anticancer properties, while the chromene backbone contributes to its structural uniqueness and potential pharmacological properties.

Antimicrobial Activity

Preliminary studies suggest that compounds containing thiadiazole structures exhibit significant antimicrobial activity. For instance, research has demonstrated that various thiadiazole derivatives possess effective inhibition against a range of microorganisms. The specific compound may exhibit similar properties due to the presence of the thiadiazole ring .

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research. In studies focusing on related compounds, it was found that some derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves interference with cellular pathways critical for cancer growth. The integration of the chromene structure may enhance these effects through synergistic interactions .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the biological activity of thiadiazole derivatives indicated that certain modifications to the structure can significantly enhance their efficacy against cancer cell lines. The compound's ability to induce apoptosis in cancer cells was notably highlighted .
  • Antimicrobial Testing : In comparative studies, compounds similar to this compound were tested against various bacterial strains. Results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiadiazole ring.
  • Introduction of the chromene structure.
  • Final modifications leading to the carboxamide functional group.

The chemical reactivity is attributed to the functional groups present in its structure; for example, electrophilic substitution reactions can occur due to the electron-rich nature of the chromene system .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(5-methylthiophen-2-yl)-6-fluoro-4-oxo-4H-chromeneContains a thiophene ringFluorine substitution may enhance biological activity
N-(5-methylthiazolyl)-4H-chromeneThiazole instead of thiadiazoleDifferent heterocyclic structure potentially alters activity
N-(5-methylthiadiazolyl)-6-hydroxychromeneHydroxy group additionMay exhibit different solubility and reactivity

This table illustrates variations in substituents that could influence biological activities while maintaining a core chromene structure.

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